HIV-1 Protease Inhibition: Acetyl-binankadsurin A vs. Longipedunin A
Acetyl-binankadsurin A exhibits low inhibitory activity against HIV-1 protease, with an IC50 greater than 100 μg/mL, classifying it as a weak or inactive compound in this assay [1]. In stark contrast, the related compound longipedunin A, which was co-isolated from the same plant species, is a potent inhibitor with an IC50 of 50 μg/mL, representing at least a 2-fold difference in potency . This dramatic disparity in activity, despite their shared biosynthetic origin, highlights the critical importance of esterification patterns for target engagement.
| Evidence Dimension | HIV-1 protease inhibition potency (IC50) |
|---|---|
| Target Compound Data | >100 μg/mL |
| Comparator Or Baseline | Longipedunin A: 50 μg/mL |
| Quantified Difference | >2-fold lower potency |
| Conditions | In vitro enzymatic assay against HIV-1 protease |
Why This Matters
This data positions Acetyl-binankadsurin A as an ideal negative control or low-potency reference compound for any screening program evaluating lignans for HIV-1 protease inhibition.
- [1] Sun, Q. Z., Chen, D. F., Ding, P. L., Ma, C. M., Kakuda, H., Nakamura, N., & Hattori, M. (2006). Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease. *Chemical and Pharmaceutical Bulletin*, 54(1), 129-132. View Source
